5-Iodo-1-(methoxymethoxy)pent-2-yne is a chemical compound with the molecular formula and a molecular weight of approximately 254.07 g/mol. This compound features an alkyne functional group, characterized by the presence of a triple bond between carbon atoms, specifically at the second position of the pentane chain. The compound also contains an iodine atom and two methoxymethoxy groups, which contribute to its unique properties and potential reactivity. The structural representation indicates that it has a linear arrangement typical of alkynes, with substituents that may influence its chemical behavior and interactions in biological systems .
The specific conditions and reagents used will dictate the outcomes and yields of these reactions .
Synthesis of 5-Iodo-1-(methoxymethoxy)pent-2-yne can be achieved through several methods:
These methods may vary in efficiency and yield depending on reaction conditions such as temperature, solvent choice, and catalyst presence .
5-Iodo-1-(methoxymethoxy)pent-2-yne has potential applications in:
Further exploration into its reactivity could open avenues for innovative applications in various fields .
Several compounds share structural similarities with 5-Iodo-1-(methoxymethoxy)pent-2-yne. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Bromo-1-(methoxymethoxy)pent-2-yne | Alkyne | Bromine instead of iodine |
| 5-Chloro-1-(methoxymethoxy)pent-2-yne | Alkyne | Chlorine substitution |
| 3-Iodo-1-(methoxymethoxy)prop-2-yne | Alkyne | Shorter carbon chain |
| 5-Iodo-3-methyl-1-(methoxymethoxy)pent-2-yne | Alkyne | Methyl substitution at position three |
| 4-Iodo-1-(methoxymethoxy)butyne | Alkyne | Different carbon chain length |
These compounds highlight the uniqueness of 5-Iodo-1-(methoxymethoxy)pent-2-yne through its specific iodine substitution and longer carbon chain length compared to others listed. Each compound's reactivity and biological activity may vary significantly based on these structural differences .
The synthesis of 5-Iodo-1-(methoxymethoxy)pent-2-yne requires careful consideration of multiple synthetic approaches, with particular attention to halogenation strategies, protective group installation, and scalability considerations. This compound, with molecular formula C₇H₁₁IO₂ and molecular weight 254.07 g/mol, presents unique synthetic challenges due to its dual functional group requirements [2].
Terminal alkyne halogenation represents a fundamental transformation in organic synthesis, with iodination being particularly valuable due to the resulting products' utility in subsequent cross-coupling reactions [5]. The transformation of terminal alkynes to their corresponding iodoalkynes can be achieved through multiple synthetic pathways, each offering distinct advantages and limitations.
Elemental iodine serves as a readily accessible and practical reagent for terminal alkyne iodination [7]. The addition of elemental iodine to alkyne triple bonds occurs more smoothly compared to similar reactions with alkene double bonds, proceeding through an anti-addition mechanism via an iodonium ion intermediate [7]. This approach offers several advantages including mild reaction conditions, environmental compatibility, and straightforward product isolation.
The iodination process typically involves treating terminal alkynes with molecular iodine in the presence of base systems [5]. Research has demonstrated that hypervalent iodine reagents combined with iodide sources provide excellent chemoselectivity for 1-iodoalkyne formation [5]. Specifically, the combination of tetrabutylammonium iodide with (diacetoxyiodo)benzene has been shown to selectively generate 1-iodoalkynes under mild conditions [17].
Experimental investigations have revealed that reaction conditions significantly influence product selectivity [5]. The use of acetonitrile, diethyl ether, tetrahydrofuran, or dichloromethane as solvents favors 1-iodoalkyne formation with excellent yields and absolute selectivity [5]. Temperature control proves critical, with reactions proceeding efficiently at room temperature over 2-24 hour periods [5].
| Solvent System | Yield (%) | Selectivity | Reaction Time |
|---|---|---|---|
| Acetonitrile | 95-99 | Absolute | 2-3 hours |
| Tetrahydrofuran | 93-98 | Absolute | 3-6 hours |
| Diethyl ether | 90-96 | Absolute | 4-8 hours |
| Dichloromethane | 88-94 | High | 6-12 hours |
Alternative methodologies employ N-iodosuccinimide in combination with aluminum oxide, achieving excellent yields up to 99% with good functional group tolerance [8]. This approach demonstrates particular utility for substrates requiring mild reaction conditions and minimal catalyst loading.
Metal-catalyzed iodination protocols offer enhanced reactivity and selectivity compared to non-catalyzed approaches [19]. Copper-based catalytic systems have emerged as particularly effective for terminal alkyne iodination, with copper sulfate and potassium iodide combinations demonstrating exceptional performance [19].
The copper-catalyzed methodology utilizes stoichiometric potassium iodide and copper sulfate in acetonitrile-acetate buffer systems [19]. This approach achieves quantitative yields within one hour at room temperature, representing a significant improvement over traditional methods [19]. The reaction mechanism likely involves oxidation of potassium iodide by copper(II) salts to generate electrophilic iodine species that effect iododehydrogenation through copper acetylide intermediates [19].
Palladium-catalyzed protocols have been developed for intermolecular aryliodination reactions, though these typically target internal alkynes rather than terminal substrates [21]. These methodologies demonstrate complete atom economy and high stereoselectivity, providing access to functionalized tetrasubstituted alkenyl iodides [21].
Research has established optimal catalyst loadings and reaction conditions for various metal-catalyzed systems:
| Metal Catalyst | Iodine Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Copper sulfate | Potassium iodide | Acetonitrile/buffer | Room temperature | >99 |
| Copper iodide | N-iodomorpholine | Dichloromethane | Room temperature | 85-95 |
| Palladium complexes | Aryl iodides | Various | 60-80°C | 70-90 |
The methoxymethoxy protective group plays a crucial role in the synthesis of polyfunctional molecules, requiring careful consideration of installation methods and regioselectivity issues [11]. Protective group strategies must balance stability requirements with deprotection compatibility in complex synthetic sequences.
Methoxymethoxy group installation represents a well-established protective strategy for hydroxyl functionalities [11]. The methoxymethoxy group, abbreviated as MOM, provides excellent stability under basic and reducing conditions due to its acetal functionality [27]. Installation typically employs chloromethyl methyl ether, though alternative approaches have been developed to address toxicity concerns.
Traditional installation methods utilize chloromethyl methyl ether in the presence of N,N-diisopropylethylamine in dichloromethane [11]. The alcohol substrate undergoes deprotonation followed by nucleophilic substitution to install the methoxymethoxy protecting group [22]. This approach provides reliable yields but requires careful handling due to the extreme toxicity of chloromethyl methyl ether as a powerful alkylating agent [22].
Alternative installation strategies have been developed to circumvent safety concerns [22]. Iodotrimethylsilane-catalyzed preparation using dimethoxymethane offers a safer approach, though yields may vary depending on substrate structure [22]. Trifluoromethanesulfonic acid-catalyzed methods in dichloromethane provide another viable option, particularly for primary and secondary alcohols [23].
The methoxymethoxy group demonstrates excellent stability across a wide pH range (4-12) and remains inert toward various oxidizing agents, reducing agents, bases, nucleophiles, and electrophiles [23]. However, the group shows sensitivity to acids and halogen-containing reagents, which can be exploited for selective deprotection [23].
Polyfunctional synthetic targets present significant regioselectivity challenges during protective group installation and subsequent transformations [25]. The presence of multiple reactive sites requires careful consideration of reaction conditions and reagent selection to achieve desired selectivity patterns.
Research has demonstrated that regioselectivity can be controlled through judicious choice of reaction conditions and protecting group strategies [16]. Fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol, have been shown to dramatically increase regioselectivity in certain heterocycle-forming reactions [16]. These solvents provide enhanced differentiation between competing reaction pathways through altered solvation effects.
Steric considerations play a crucial role in regioselectivity outcomes [12]. The methoxymethoxy group's moderate steric bulk can influence subsequent reaction selectivity, particularly in systems containing multiple electrophilic or nucleophilic sites [24]. Careful substrate design and protecting group placement can be used to direct regioselectivity toward desired products.
Competitive studies have revealed that electronic effects significantly influence regioselectivity in polyfunctional systems [25]. Electron-withdrawing groups enhance electrophilic reactivity while electron-donating substituents favor nucleophilic attack patterns [25]. Understanding these electronic influences allows for rational design of selective synthetic sequences.
Industrial-scale synthesis of complex organic molecules requires optimization of reaction conditions, equipment design, and purification strategies [13]. The production of 5-Iodo-1-(methoxymethoxy)pent-2-yne presents particular challenges related to reaction scalability and product isolation.
Continuous flow reactor technology offers significant advantages for large-scale alkyne functionalization reactions [29]. The close electrode spacing (0.2 mm) in electrochemical flow reactors enables generation of reactive intermediates with short reaction times, often reducing process duration from hours to minutes [29].
Flow chemistry applications in terminal alkyne synthesis have demonstrated superior heat and mass transfer characteristics compared to batch processes [13]. The enhanced mixing and temperature control available in microreactor systems allows for more precise reaction control and improved safety profiles [28]. Research has shown that continuous flow electrochemical reactors can facilitate reactions that prove difficult or impossible in traditional batch systems [29].
Optimization studies have identified key parameters for flow reactor operation [13]. Temperature control emerges as particularly critical, with elevated temperatures dramatically improving space-time yields through reduced reactor volume requirements [13]. However, temperature increases must be balanced against equipment corrosion limits and product stability considerations.
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction time | 2-24 hours | 10-30 minutes | 5-50x |
| Temperature control | ±5°C | ±1°C | 5x |
| Heat transfer | Limited | Enhanced | 10-100x |
| Safety profile | Moderate | Improved | Qualitative |
Process intensification through flow technology enables rapid screening of reaction conditions and facilitates gram-scale synthesis with improved reproducibility [29]. The ability to rapidly adjust flow rates, temperatures, and reagent concentrations allows for efficient optimization campaigns that would be impractical in batch systems.
Iodoalkyne purification presents unique challenges due to the compounds' potential instability and sensitivity to certain purification conditions [35]. Conventional silica gel chromatography may lead to significant decomposition, necessitating alternative purification strategies.
Research has demonstrated that stationary phase selection critically influences recovery yields during chromatographic purification [35]. Systematic screening of various stationary phases revealed that basic alumina with controlled activity levels provides optimal results for iodinated compounds [35]. Activity level IV basic alumina, prepared by controlled water addition to activity level I material, offers the best compromise between purification efficiency and product recovery [35].
Alternative purification approaches include the use of neutral alumina and specialized silica gel formulations [35]. Triethylamine-treated silica gel can improve recovery yields by reducing acid-catalyzed decomposition pathways [35]. Florisil has also shown promise for certain iodoalkyne substrates, though effectiveness varies with substrate structure.
Crystallization-based purification methods offer advantages for compounds amenable to this approach [14]. Melt crystallization techniques have been successfully applied to iodinated aromatic compounds, achieving high purity levels without organic solvent requirements [14]. This approach demonstrates particular value for environmentally conscious manufacturing processes.
| Purification Method | Recovery Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Basic alumina (Activity IV) | 85-95 | >95 | Low |
| Neutral alumina | 75-85 | 90-95 | Low |
| Silica + triethylamine | 70-80 | 85-95 | Moderate |
| Melt crystallization | 80-90 | >98 | Very low |
Process development studies have emphasized the importance of minimizing exposure time to potentially decomposing conditions [35]. Rapid purification protocols and careful temperature control during workup procedures help maintain product integrity [33]. The development of one-pot synthetic sequences can eliminate intermediate purification steps, reducing overall process complexity and improving yields.
The structural elucidation of 5-Iodo-1-(methoxymethoxy)pent-2-yne through X-ray crystallographic methods would provide definitive information about the molecular geometry and bond parameters of this compound. Based on established crystallographic principles for similar halogenated alkynes, the expected structural characteristics can be predicted with high confidence [1] [2].
The compound exhibits a linear geometry at the carbon-carbon triple bond region, consistent with sp hybridization of the C2 and C3 carbon atoms [3] [4]. The C≡C bond length is anticipated to be approximately 120-121 picometers, which falls within the typical range for acetylenic compounds and represents a significant shortening compared to carbon-carbon single bonds (153 pm) and double bonds (133 pm) [4] [5] [2]. This bond contraction results from the increased s-character of the sp hybrid orbitals and the presence of two π bonds in addition to the σ bond.
The C≡C bond angle maintains the characteristic 180° linear arrangement mandated by sp hybridization [3] [6] [4]. This linear geometry extends throughout the acetylenic portion of the molecule, creating a rod-like structural motif that influences the overall molecular shape and packing arrangements in the crystalline state.
The carbon-iodine bond at the C5 position exhibits typical bond length characteristics for alkyl iodides, with an expected C-I bond distance of 210-215 picometers [2]. This bond length reflects the large atomic radius of iodine and represents one of the longest carbon-halogen bonds commonly encountered in organic molecules. The C-I bond exhibits significant ionic character due to the substantial electronegativity difference between carbon and iodine.
The methoxymethoxy protecting group introduces additional geometric complexity through the presence of two C-O bonds and the acetal linkage. The C-O bond lengths are expected to fall within the range of 143-155 picometers, consistent with ether linkages in similar molecular environments [2]. The acetal carbon (OCH₂O) adopts tetrahedral geometry with bond angles approximating 109.5°.
Comparative structural analysis with related halogenated alkyne compounds provides valuable insights into the unique characteristics of 5-Iodo-1-(methoxymethoxy)pent-2-yne. The structural parameters of this compound can be systematically compared with other halogenated pentyne derivatives to understand the influence of different halogens and functional group substitutions [8].
When compared to 5-bromo-1-(methoxymethoxy)pent-2-yne, the iodine-containing analog exhibits a longer C-halogen bond due to the larger atomic radius of iodine (C-I: ~214 pm vs C-Br: ~194 pm) [2]. This bond length difference has implications for molecular packing, intermolecular interactions, and chemical reactivity patterns. The increased bond length in the iodine compound typically correlates with reduced bond strength and enhanced leaving group ability.
Comparison with 5-chloro-1-(methoxymethoxy)pent-2-yne reveals even more pronounced differences in C-halogen bond characteristics. The C-Cl bond (~177 pm) is significantly shorter than the C-I bond, reflecting the smaller atomic radius of chlorine [2]. This structural difference influences the electronic properties of the molecule, with the more electronegative chlorine atom creating greater electron withdrawal effects compared to iodine.
The acetylenic portion of these halogenated analogs remains remarkably consistent across the series, with C≡C bond lengths showing minimal variation (typically within 1-2 pm) [4]. This consistency demonstrates that halogen substitution at the terminal position has limited influence on the electronic structure of the triple bond when separated by two intervening carbon atoms.
Analysis of terminal versus internal alkyne positioning reveals significant structural implications. Terminal alkynes exhibit slight asymmetry in their C≡C bonds, with the carbon bearing the hydrogen showing marginally different bond characteristics compared to the internally substituted carbon [9]. In 5-Iodo-1-(methoxymethoxy)pent-2-yne, the internal nature of the triple bond results in more symmetrical electronic distribution around the acetylenic carbons.
The methoxymethoxy protecting group introduces conformational flexibility that distinguishes this compound from simpler halogenated alkynes. The acetal linkage can adopt different rotational conformations, influencing the overall molecular shape and potential intermolecular interactions in the solid state [10] [11]. This conformational diversity is not present in analogous compounds lacking the protecting group functionality.
Intermolecular interaction patterns in halogenated alkynes are significantly influenced by the halogen substitution pattern. Iodine atoms can participate in halogen bonding interactions, where the iodine acts as an electron acceptor in directional non-covalent interactions [1]. These interactions are typically stronger for iodine compared to lighter halogens and can influence crystal packing arrangements and physical properties.
The ¹³C NMR spectroscopic behavior of 5-Iodo-1-(methoxymethoxy)pent-2-yne exhibits significant sensitivity to solvent environment, reflecting the diverse electronic environments present within the molecule and their susceptibility to intermolecular interactions [12] [13] [14]. Systematic solvent studies reveal distinct chemical shift patterns that provide valuable structural information.
In deuterated chloroform (CDCl₃), the acetylenic carbons of 5-Iodo-1-(methoxymethoxy)pent-2-yne are expected to resonate within the characteristic alkyne region of 78-88 ppm [15] [16] [17]. The C2 carbon, adjacent to the methoxymethoxy-substituted carbon, typically appears at slightly higher field (78-85 ppm) compared to the C3 carbon (82-88 ppm) due to the electron-donating influence of the ether oxygen through inductive effects. This chemical shift differentiation allows for unambiguous assignment of the acetylenic carbon signals.
The carbon bearing the methoxymethoxy group (C1) exhibits a characteristic downfield shift to 62-68 ppm, consistent with deshielding effects from the adjacent ether oxygen [15] [16]. This chemical shift region is diagnostic for carbons α to ether linkages and provides confirmation of the protecting group attachment site.
Solvent effects become particularly pronounced when transitioning from CDCl₃ to more polar solvents such as DMSO-d₆ [14] [18]. The increased polarity and hydrogen-bonding capability of DMSO can influence the chemical shifts through specific solvation effects and magnetic anisotropy contributions. Chemical shift changes exceeding 0.2 ppm are commonly observed for carbons in electronically sensitive environments when changing from CDCl₃ to DMSO-d₆ [14].
The acetal carbon of the methoxymethoxy group (OCH₂O) appears as a distinctive signal at 94-98 ppm, characteristic of acetal functionalities [10] [19]. This chemical shift region is highly diagnostic and rarely confused with other carbon environments. The methoxy carbon (OCH₃) resonates at 55-58 ppm, typical for methyl groups bonded to oxygen [15] [17].
Complexation studies with Lewis acids or metal centers can provide additional insights into the electronic structure and reactivity of the acetylenic moiety [20] [21]. The π-electron density of the triple bond can coordinate to electrophilic species, resulting in characteristic downfield shifts of the acetylenic carbon signals. These complexation-induced chemical shift changes typically range from 10-20 ppm downfield, depending on the nature and strength of the complexing agent [20].
Temperature-dependent NMR studies reveal conformational dynamics within the methoxymethoxy protecting group [10]. Variable temperature experiments can identify restricted rotation around the C-O bonds and provide information about the preferred conformational states of the molecule. Coalescence phenomena observed in variable temperature studies indicate the energy barriers for conformational interconversion.
The carbon bearing the iodine substituent (C5) exhibits a characteristic upfield shift to 5-10 ppm, reflecting the heavy atom effect of iodine [22] [15]. This pronounced shielding effect is unique to iodine-substituted carbons and provides unambiguous identification of the halogen attachment site. The magnitude of this upfield shift is significantly greater than observed for other halogenated carbons.
The infrared spectroscopic characterization of 5-Iodo-1-(methoxymethoxy)pent-2-yne provides crucial information about the vibrational characteristics of the carbon-carbon triple bond and associated functional groups [23] [24] [25]. The acetylenic C≡C stretching vibration represents the most diagnostic feature for confirming the presence and electronic environment of the triple bond.
The C≡C stretching frequency for 5-Iodo-1-(methoxymethoxy)pent-2-yne is expected to appear within the range of 2100-2260 cm⁻¹, characteristic of internal alkynes [23] [25] [9]. This frequency range is significantly higher than C=C stretching vibrations (1620-1680 cm⁻¹) due to the increased bond strength and reduced bond length of the triple bond. The exact position within this range depends on the electronic environment surrounding the acetylenic moiety.
The intensity of the C≡C stretching band is typically weak to medium due to the small change in dipole moment during the stretching vibration [23] [24]. Internal alkynes generally exhibit weaker C≡C stretching bands compared to terminal alkynes because of the more symmetrical electron distribution around the triple bond. This intensity characteristic can sometimes make identification challenging in complex spectra.
Electronic effects from the methoxymethoxy and iodo substituents influence the exact frequency of the C≡C stretch through inductive and resonance mechanisms. The electron-donating character of the ether oxygen in the methoxymethoxy group provides slight electron density to the π-system through resonance effects, potentially shifting the C≡C stretch to lower frequencies within the characteristic range.
The iodine substituent, located three bonds away from the triple bond, has minimal direct electronic influence on the acetylenic stretching frequency due to the intervening saturated carbon chain. However, subtle effects may be observable in high-resolution infrared studies, particularly when comparing with analogous compounds containing different halogens.
Overtone and combination bands provide additional structural information in the higher frequency regions [23] [24]. The first overtone of the C≡C stretch typically appears around 4200-4520 cm⁻¹, though with much reduced intensity compared to the fundamental vibration. These overtone bands can be useful for confirmation when the fundamental C≡C stretch is obscured by other absorptions.
The methoxymethoxy protecting group contributes characteristic vibrational patterns in multiple regions of the infrared spectrum [11] [19]. The acetal C-O stretching vibrations appear as strong absorptions in the 1050-1150 cm⁻¹ region, providing diagnostic confirmation of the protecting group presence. These bands often appear as multiplets due to the presence of multiple C-O bonds with slightly different electronic environments.
C-H stretching vibrations from the alkyl portions of the molecule appear in the 2850-3000 cm⁻¹ region as strong, broad absorptions [23] [24]. The methoxymethoxy group contributes additional C-H stretches that may be distinguishable from the alkyl chain vibrations through careful spectral analysis and peak deconvolution techniques.
The C-I stretching vibration occurs in the low-frequency region around 500-600 cm⁻¹ [24]. This absorption is typically of medium intensity and can be diagnostic for confirming the presence of the iodine substituent. The exact frequency depends on the molecular environment surrounding the C-I bond and can vary with conformational changes in the molecule.
Bending and deformation modes provide additional fingerprint information for structural confirmation [23] [24]. The characteristic bending modes of the acetylenic C-H (if present in related compounds) and the various deformation modes of the methyl and methylene groups create a complex pattern in the fingerprint region (400-1500 cm⁻¹) that is unique to this specific molecular structure.
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